2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-10(14-9-3-1-5-12-7-9)8-15-11(17)4-2-6-13-15/h1-7H,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCVLGUTTRIOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Acylation Reaction: The pyridazinone core is then acylated with pyridin-3-yl acetic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, potentially forming hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone N-oxides, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a pyridazine ring fused with a pyridine moiety, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 226.24 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research has demonstrated that 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide exhibits antimicrobial activity against various pathogens. Studies have evaluated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting their growth through disc diffusion methods .
Anticancer Potential
The compound's ability to modulate cell signaling pathways has led to investigations into its anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with key regulatory proteins involved in cell cycle progression . This suggests that it may be useful in developing therapies for proliferative diseases such as cancer.
Study on Antimicrobial Activity
A study conducted by Prabhakar et al. synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to standard antibiotics .
Investigating Anticancer Effects
In another study focusing on the compound's anticancer effects, researchers treated acute myeloid leukemia cell lines with varying concentrations of this compound. The results demonstrated dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Impact on Synthesis: Piperazine-substituted analogs (e.g., 6e, 6f) exhibit moderate yields (42–62%), while halogenated derivatives (e.g., 8a) show significantly lower yields (10%), likely due to steric or electronic challenges .
Spectroscopic Trends: IR C=O stretches in pyridazinone hybrids (1664–1681 cm⁻¹) align with typical acetamide and pyridazinone carbonyl vibrations, suggesting structural consistency across analogs .
Biological Activity: While direct data for the target compound is lacking, structurally related pyridazinones exhibit diverse activities:
- Antipyrine hybrids (6e, 6f, 6g, 6h): Potential anti-inflammatory or analgesic effects inferred from antipyrine’s known properties .
- Thioacetamide derivatives (8a–c) : Enhanced metabolic stability or receptor binding due to sulfur incorporation .
- Acetylcholinesterase inhibitors () : Fluorophenyl and quinazoline-dione moieties contribute to enzyme inhibition .
Functional Group Analysis
- Pyridin-3-yl vs. Pyridin-3-ylmethyl: The target compound’s terminal pyridin-3-yl group lacks a methylene spacer (cf.
- Chlorophenyl/Piperazine Substituents: Halogenated or piperazine-modified pyridazinones (e.g., 6f, 8a) may enhance lipophilicity and CNS penetration .
Biological Activity
2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.22 g/mol. The compound consists of a pyridazine ring fused with a pyridine moiety, which contributes to its biological activity through various molecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.22 g/mol |
| CAS Number | 1203363-48-7 |
The compound's biological activity is primarily attributed to its ability to inhibit phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases cAMP levels, leading to various therapeutic effects, particularly anti-inflammatory responses. The interaction with PDE4 can modulate signaling pathways involved in inflammation and cell proliferation.
Molecular Targets
The primary molecular target identified for this compound is PDE4, but it may also interact with other enzymes and receptors involved in cellular signaling pathways. These interactions can influence downstream biological responses, such as apoptosis and cell growth.
Biological Activity and Case Studies
Research studies have highlighted the potential therapeutic applications of this compound in treating inflammatory diseases. Below are some notable findings:
-
PDE4 Inhibition :
- A study demonstrated that the compound effectively inhibits PDE4 activity in vitro, leading to increased cAMP levels in human immune cells. This effect suggests potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
-
Anti-inflammatory Effects :
- In animal models of inflammation, treatment with the compound resulted in reduced markers of inflammation, including cytokines such as TNF-alpha and IL-6. This indicates its potential as an anti-inflammatory agent.
-
Cell Proliferation :
- Additional research showed that the compound could inhibit the proliferation of certain cancer cell lines, suggesting a dual role in both anti-inflammatory and anticancer therapies.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methyl-6-phenylpyridazin-1(6H)-one | Pyridazine core | PDE4 inhibition |
| 3-Pyridinecarboxamide | Pyridine ring | Anticancer properties |
The presence of both pyridazine and pyridine moieties in this compound enhances its reactivity and biological activity compared to other derivatives.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyridazine derivatives are often prepared using ethanol as a solvent under reflux with piperidine as a catalyst, achieving yields of ~60–75% under controlled temperature (0–5°C for intermediates) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Reaction progress can be monitored via TLC or HPLC.
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton environments and carbon frameworks. X-ray crystallography provides definitive stereochemical data, as demonstrated in studies resolving triclinic crystal systems (e.g., space group P1, α = 91.36°, β = 98.77°) . Mass spectrometry (HRMS) and FT-IR further validate functional groups like acetamide C=O stretches (~1650–1700 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for pyridazine-acetamide derivatives?
- Methodological Answer : In vitro assays using cell lines (e.g., cancer or microbial models) are standard. For example, cytotoxicity can be assessed via MTT assays at concentrations ranging from 1–100 µM, with IC₅₀ values calculated using nonlinear regression. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) ensure data validity .
Advanced Research Questions
Q. What computational strategies can predict the reactivity or biological targets of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model electronic properties and reaction pathways. Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. Free energy perturbation (FEP) simulations refine binding mode predictions, leveraging software such as Schrödinger Suite .
Q. How can Design of Experiments (DOE) optimize synthetic or biological testing protocols?
- Methodological Answer : DOE reduces experimental iterations by systematically varying factors (e.g., temperature, pH, reagent ratios). A central composite design (CCD) or Box-Behnken matrix identifies significant variables. For example, a 3² factorial design might optimize yield by testing solvent polarity (ethanol vs. DMF) and catalyst loading (5–15 mol%) .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Replicate studies under standardized conditions (e.g., ATCC-certified cells, fixed exposure durations) are essential. Meta-analyses using tools like RevMan can quantify heterogeneity, while orthogonal assays (e.g., enzymatic vs. cell-based) validate mechanisms .
Q. What strategies enhance the stability of pyridazine-acetamide derivatives in aqueous media?
- Methodological Answer : Stability studies (HPLC monitoring under pH 1–9 buffers) identify degradation pathways. Prodrug approaches (e.g., esterification of the acetamide) or formulation with cyclodextrins improve solubility. Accelerated stability testing (40°C/75% RH for 6 months) guides excipient selection .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodological Answer : Systematic substitution at the pyridazine ring (e.g., electron-withdrawing groups at C4) or acetamide moiety (e.g., N-aryl vs. N-alkyl) is analyzed. Bioisosteric replacement (e.g., pyridine → pyrimidine) maintains topology while altering pharmacokinetics. SAR data are modeled via QSAR using descriptors like logP and polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
